4-[2-(Hexyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one 4-[2-(Hexyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 331712-27-7
VCID: VC0392150
InChI: InChI=1S/C23H25NO3/c1-3-4-5-8-15-26-21-10-7-6-9-19(21)16-20-23(25)27-22(24-20)18-13-11-17(2)12-14-18/h6-7,9-14,16H,3-5,8,15H2,1-2H3/b20-16-
SMILES: CCCCCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C
Molecular Formula: C23H25NO3
Molecular Weight: 363.4g/mol

4-[2-(Hexyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

CAS No.: 331712-27-7

Main Products

VCID: VC0392150

Molecular Formula: C23H25NO3

Molecular Weight: 363.4g/mol

4-[2-(Hexyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one - 331712-27-7

CAS No. 331712-27-7
Product Name 4-[2-(Hexyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
Molecular Formula C23H25NO3
Molecular Weight 363.4g/mol
IUPAC Name (4Z)-4-[(2-hexoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one
Standard InChI InChI=1S/C23H25NO3/c1-3-4-5-8-15-26-21-10-7-6-9-19(21)16-20-23(25)27-22(24-20)18-13-11-17(2)12-14-18/h6-7,9-14,16H,3-5,8,15H2,1-2H3/b20-16-
Standard InChIKey UJKBSABDIAAPDU-SILNSSARSA-N
Isomeric SMILES CCCCCCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C
SMILES CCCCCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C
Canonical SMILES CCCCCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C
PubChem Compound 1895419
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator